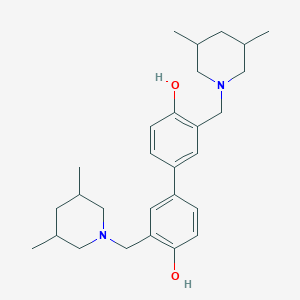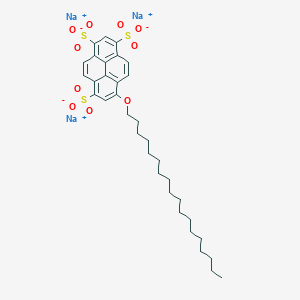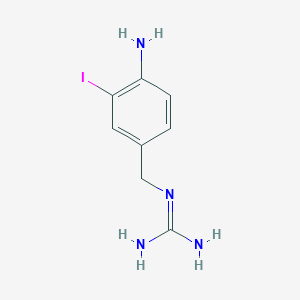
1-(3,4-Dihydro-2H-chromen-5-yl)piperazine
Vue d'ensemble
Description
1-(3,4-Dihydro-2H-chromen-5-yl)piperazine is a chemical compound that belongs to the class of heterocyclic compounds. It features a chromene ring fused with a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine typically involves the reaction of 3,4-dihydro-2H-chromene with piperazine under specific conditions. One common method includes:
Starting Materials: 3,4-dihydro-2H-chromene and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated under reflux conditions for several hours to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Chromanones or chromones.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(3,4-Dihydro-2H-chromen-5-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It finds applications in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The chromene ring and piperazine moiety can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dihydro-2H-chromen-6-yl)piperazine
- 1-(3,4-Dihydro-2H-chromen-7-yl)piperazine
- 1-(3,4-Dihydro-2H-chromen-8-yl)piperazine
Comparison: 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine is unique due to the specific position of the piperazine moiety on the chromene ring. This positional difference can significantly influence the compound’s biological activity and chemical reactivity. For instance, the 5-position attachment may result in different steric and electronic effects compared to the 6, 7, or 8 positions, leading to variations in pharmacological properties and reactivity.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-chromen-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1/h1,4-5,14H,2-3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIFUSPWFWXMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)







